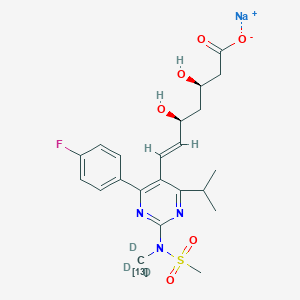
Rosuvastatin-13C,d3 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rosuvastatin-13C,d3 (sodium) is a labeled form of Rosuvastatin sodium, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium (hydrogen-2), respectively . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Rosuvastatin, a widely used statin medication for lowering cholesterol levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rosuvastatin-13C,d3 (sodium) involves multiple steps, starting from the labeled precursors. The process typically includes the following steps :
Preparation of labeled intermediates: The synthesis begins with the preparation of labeled intermediates, such as [2H4] methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Formation of the pyrimidine ring: The labeled intermediates undergo cyclization reactions to form the pyrimidine ring structure.
Introduction of the side chains: The side chains, including the labeled carbon and deuterium atoms, are introduced through various chemical reactions, such as alkylation and acylation.
Final assembly: The final product, Rosuvastatin-13C,d3 (sodium), is obtained through purification and crystallization steps.
Industrial Production Methods
Industrial production of Rosuvastatin-13C,d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity .
化学反应分析
Types of Reactions
Rosuvastatin-13C,d3 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions include various metabolites and derivatives of Rosuvastatin-13C,d3 (sodium), which are used for further studies in pharmacokinetics and drug metabolism .
科学研究应用
Rosuvastatin-13C,d3 (sodium) has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Rosuvastatin in the body.
Drug-Drug Interactions: Helps in understanding how Rosuvastatin interacts with other drugs at the molecular level.
Metabolic Pathways: Used to trace the metabolic pathways of Rosuvastatin and identify its metabolites.
Clinical Research: Employed in clinical studies to evaluate the efficacy and safety of Rosuvastatin in different populations.
作用机制
Rosuvastatin-13C,d3 (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is responsible for the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels in the liver, resulting in increased uptake of low-density lipoprotein (LDL) cholesterol from the blood .
相似化合物的比较
Similar Compounds
Atorvastatin: Another statin medication used to lower cholesterol levels.
Simvastatin: A statin with a similar mechanism of action but different pharmacokinetic properties.
Pravastatin: Known for its hydrophilic nature and lower potential for drug-drug interactions.
Uniqueness
Rosuvastatin-13C,d3 (sodium) is unique due to its isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies . This makes it a valuable tool in drug development and clinical research.
属性
分子式 |
C22H27FN3NaO6S |
|---|---|
分子量 |
507.5 g/mol |
IUPAC 名称 |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuterio(113C)methyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i3+1D3; |
InChI 键 |
RGEBGDYYHAFODH-IVRFYTEVSA-M |
手性 SMILES |
[2H][13C]([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)S(=O)(=O)C.[Na+] |
规范 SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


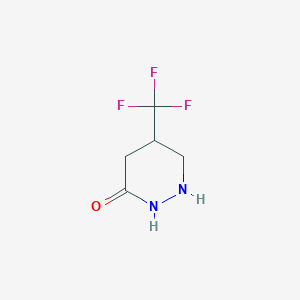
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)
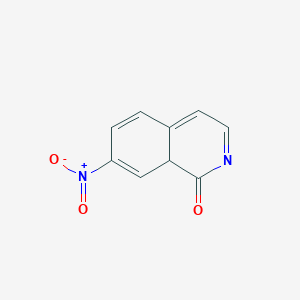

![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one](/img/structure/B12362863.png)
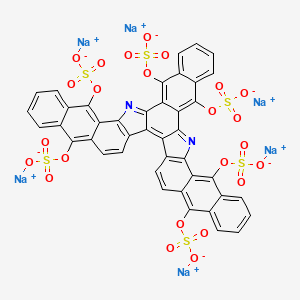
![5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12362870.png)
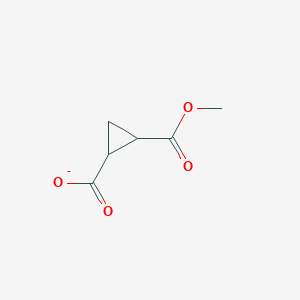
![6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362877.png)
![2-[2-[[(2R,2'S,3aS,5'R,6S)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(7-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12362888.png)
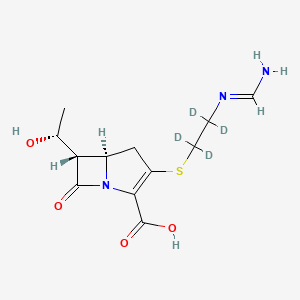
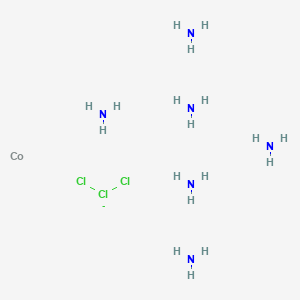
![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[3-[2-hydroxy-3-(2-oxoindol-3-yl)indol-1-yl]propyl]triazol-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362912.png)

